Product packaging for Cyclopentyl l-phenylalaninate(Cat. No.:)

Cyclopentyl l-phenylalaninate

Cat. No.: B13655843
M. Wt: 233.31 g/mol
InChI Key: GIYPQZJJERZOKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopentyl l-phenylalaninate (CAS 205180-02-5) is a chemical compound with the molecular formula C₁₄H₁₉NO₂ and a molecular weight of 233.31 g/mol . It is supplied with a purity of ≥95% and should be stored sealed in a dry environment, at 2-8°C . This phenylalanine ester derivative is a valuable building block in medicinal chemistry and pharmaceutical research, particularly in the design and synthesis of novel protease inhibitors and modulators of viral capsid proteins . For instance, research into phenylalanine-based compounds has shown promise in developing inhibitors for the HIV-1 capsid (CA) protein, a promising target in antiretroviral therapy . These small molecules can interfere with critical stages of the viral life cycle, including uncoating and assembly . The cyclopentyl ester group can alter the compound's properties, making it a crucial intermediate for creating analogs with improved metabolic stability and binding affinity . Researchers utilize this compound to explore structure-activity relationships (SAR) and to develop potential therapeutic agents for viral diseases . This product is for research and further manufacturing use only, not for direct human use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19NO2 B13655843 Cyclopentyl l-phenylalaninate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

cyclopentyl 2-amino-3-phenylpropanoate

InChI

InChI=1S/C14H19NO2/c15-13(10-11-6-2-1-3-7-11)14(16)17-12-8-4-5-9-12/h1-3,6-7,12-13H,4-5,8-10,15H2

InChI Key

GIYPQZJJERZOKW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC(=O)C(CC2=CC=CC=C2)N

Origin of Product

United States

Synthetic Methodologies and Strategies for Cyclopentyl L Phenylalaninate

Direct Esterification Protocols

Direct esterification involves the reaction of L-phenylalanine with cyclopentanol (B49286), typically in the presence of a catalyst to facilitate the removal of water and drive the reaction towards the product. The choice of catalyst is crucial and can significantly influence the reaction rate, yield, and selectivity.

Brønsted acids are commonly employed as catalysts for the direct esterification of carboxylic acids, including amino acids. researchgate.netmdpi.org This method, often referred to as Fischer-Speier esterification, involves protonation of the carboxylic acid group of L-phenylalanine, which enhances its electrophilicity and facilitates nucleophilic attack by cyclopentanol. To prevent the undesired self-polymerization of the amino acid, the amino group of L-phenylalanine is typically protected, for instance, as its hydrochloride salt.

Commonly used Brønsted acids for this purpose include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and methanesulfonic acid (MsOH). researchgate.net The reaction is generally carried out by refluxing a solution of L-phenylalanine and a large excess of cyclopentanol, which also serves as the solvent, in the presence of the acid catalyst. The water formed during the reaction needs to be removed to shift the equilibrium towards the formation of the ester. This can be achieved by azeotropic distillation using a Dean-Stark apparatus.

Table 1: Representative Conditions for Brønsted Acid-Catalyzed Esterification of Amino Acids

CatalystSolventTemperatureReaction TimeYieldReference
p-Toluenesulfonic acidCyclopentanolReflux4-8 hoursModerate to Good researchgate.netmdpi.org
Sulfuric acidCyclopentanolReflux3-6 hoursGood researchgate.netgoogle.com
Methanesulfonic acidCyclopentanolReflux4-8 hoursGood researchgate.net

Note: The data in this table is illustrative of typical conditions for amino acid esterification and has been adapted for the synthesis of Cyclopentyl L-phenylalaninate.

A general procedure involves suspending L-phenylalanine in cyclopentanol, followed by the addition of the Brønsted acid catalyst. The mixture is then heated to reflux with continuous removal of water. After completion of the reaction, the excess cyclopentanol is removed under reduced pressure, and the crude product is purified, often through crystallization of its salt form.

Lewis acids can also catalyze the esterification of carboxylic acids by coordinating to the carbonyl oxygen, thereby activating the carboxyl group towards nucleophilic attack. researchgate.net While less common than Brønsted acids for simple amino acid esterification, certain Lewis acids have been shown to be effective catalysts. For the synthesis of this compound, a potential Lewis acid catalyst could be a metal salt such as cobalt(II) chloride. organic-chemistry.org

The reaction mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of L-phenylalanine, which increases the positive partial charge on the carbonyl carbon, making it more susceptible to attack by the hydroxyl group of cyclopentanol. Similar to Brønsted acid catalysis, the removal of water is essential for achieving high yields.

Table 2: Potential Lewis Acid Catalysts for Esterification

CatalystSolventTemperaturePotential Advantages
Cobalt(II) chlorideTolueneRefluxMild reaction conditions
Scandium(III) triflateTolueneRoom Temperature to RefluxHigh catalytic activity
Indium(III) chlorideDichloromethaneRoom TemperatureWater tolerant conditions

Note: This table presents potential Lewis acid catalysts based on their known efficacy in esterification reactions.

The use of Lewis acids may offer advantages in terms of milder reaction conditions and potentially higher selectivity in some cases. However, the cost and moisture sensitivity of some Lewis acids can be a drawback.

Enzymatic synthesis offers a green and highly selective alternative for the production of amino acid esters. researchgate.netmdpi.comrsc.org Lipases are the most commonly used enzymes for this purpose, as they can catalyze esterification reactions in non-aqueous media with high chemo-, regio-, and enantioselectivity. ias.ac.inmdpi.com For the synthesis of this compound, a lipase such as Candida antarctica lipase B (CALB), Rhizomucor miehei lipase, or porcine pancreas lipase (PPL) could be employed. researchgate.netrsc.org

The enzymatic reaction is typically carried out in an organic solvent to minimize water content and shift the equilibrium towards ester formation. The choice of solvent is critical and can significantly impact enzyme activity and stability. The reaction proceeds under mild conditions, usually at room temperature or slightly elevated temperatures, which helps to prevent racemization of the chiral center of L-phenylalanine.

Table 3: Lipases for the Potential Synthesis of this compound

EnzymeSourceOptimal TemperatureSolventKey CharacteristicsReference
Novozym® 435 (CALB)Candida antarctica40-60 °CToluene, HexaneHigh activity and stability rsc.org
Lipozyme® IMRhizomucor miehei30-50 °CToluene, DioxaneGood selectivity rsc.org
Porcine Pancreas Lipase (PPL)Porcine pancreas30-40 °CDiisopropyl etherCost-effective researchgate.net

Note: This table is based on the general application of these lipases in amino acid ester synthesis.

A significant advantage of enzymatic synthesis is the minimal need for protecting groups for the amino and side-chain functionalities of L-phenylalanine. The high selectivity of the enzyme often allows for direct esterification of the unprotected amino acid. The enzyme can also be immobilized, which facilitates its recovery and reuse, making the process more cost-effective and sustainable.

Alternative Synthetic Pathways for this compound and its Precursors

Beyond direct esterification, other synthetic strategies can be employed, particularly those that utilize pre-activated forms of L-phenylalanine or involve the transformation of an existing ester.

Peptide coupling reagents, which are primarily designed to form amide bonds, can also be effectively used to synthesize esters from carboxylic acids and alcohols. peptide.combachem.comuni-kiel.desigmaaldrich.com This approach involves the activation of the carboxyl group of an N-protected L-phenylalanine derivative using a coupling reagent, followed by reaction with cyclopentanol.

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as uronium/aminium salts such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU). bachem.com These reactions are typically carried out in aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature. The presence of a base, such as 4-dimethylaminopyridine (DMAP), is often required to catalyze the reaction.

Table 4: Common Peptide Coupling Reagents for Ester Synthesis

ReagentActivating AdditiveBaseSolventKey FeaturesReference
DCCDMAP-DCMCost-effective, formation of insoluble urea byproduct bachem.com
EDCDMAP-DCM, DMFWater-soluble urea byproduct bachem.com
HBTUHOBtDIPEADMFHigh efficiency, low racemization sigmaaldrich.com
PyBOP-DIPEADMFEffective for sterically hindered substrates nih.gov
COMU-DIPEADMFHigh solubility and safety profile bachem.com

Note: The data in this table is derived from the general use of these reagents in ester and peptide synthesis.

This method is particularly useful for small-scale synthesis and when mild reaction conditions are required. The N-protecting group on L-phenylalanine, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), can be removed in a subsequent step to yield the desired this compound.

Transesterification, or the conversion of one ester to another, provides an alternative route to this compound. This can be achieved by reacting a simple alkyl ester of L-phenylalanine, such as the methyl or ethyl ester, with cyclopentanol in the presence of a catalyst. The equilibrium is driven towards the product by using a large excess of cyclopentanol or by removing the lower-boiling alcohol (e.g., methanol or ethanol) by distillation.

This reaction can be catalyzed by acids, bases, or enzymes. ias.ac.in Lipases are particularly well-suited for transesterification reactions under mild conditions, offering high selectivity and avoiding harsh reagents that could lead to racemization. ias.ac.in For instance, L-phenylalanine methyl ester can be incubated with cyclopentanol and an immobilized lipase to yield this compound.

Table 5: Potential Catalysts for Transesterification

Catalyst TypeExampleSolventTemperatureConsiderations
Acidp-Toluenesulfonic acidCyclopentanolRefluxPotential for side reactions
BaseSodium cyclopentoxideCyclopentanolRoom Temperature to RefluxRequires anhydrous conditions
EnzymeImmobilized LipaseMinimal or no solvent30-60 °CHigh selectivity, environmentally friendly

Note: This table outlines general catalytic approaches for transesterification applicable to the synthesis of the target compound.

Transesterification can be an attractive option if a simple ester of L-phenylalanine is readily available as a starting material. The choice of catalyst will depend on the desired reaction conditions and the scale of the synthesis.

Optimization of Reaction Conditions and Process Parameters for Enhanced Yield and Selectivity

The optimization of reaction conditions is a critical step in the synthesis of this compound to maximize the yield and ensure high chemical and stereochemical purity. Key parameters that are typically manipulated include temperature, reaction time, catalyst type and loading, and the molar ratio of reactants. Due to the absence of specific literature for this compound, the following discussion on optimization is based on established principles for the esterification of other amino acids. researchgate.net

Catalyst Selection and Loading: The choice of catalyst is pivotal. While strong mineral acids are effective, they can lead to side reactions and purification challenges. Heterogeneous acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), offer advantages in terms of ease of separation and recyclability. mdpi.com The optimal catalyst loading is determined by balancing reaction rate and cost-effectiveness. An excessive amount of catalyst may not significantly increase the yield and can complicate product isolation.

Temperature and Reaction Time: The reaction temperature influences the rate of esterification. Higher temperatures generally lead to faster reaction rates, but can also promote side reactions, such as racemization of the chiral center in L-phenylalanine or dehydration of cyclopentanol. The optimal temperature is therefore a compromise to achieve a reasonable reaction rate while minimizing degradation. The reaction time is optimized to ensure the reaction proceeds to completion. This is often monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Molar Ratio of Reactants: The molar ratio of cyclopentanol to L-phenylalanine can be adjusted to shift the reaction equilibrium towards the product side. Using an excess of cyclopentanol can increase the yield of the ester. However, a large excess can make the subsequent purification more challenging and may not be economically viable on a larger scale.

An illustrative representation of how varying these parameters might affect the yield of this compound, based on general esterification principles, is presented in the interactive data table below.

CatalystCatalyst Loading (mol%)Temperature (°C)Molar Ratio (Cyclopentanol:L-Phe)Hypothetical Yield (%)
H₂SO₄5801.5:175
H₂SO₄10801.5:185
Amberlyst-1515 (w/w%)1002:188
Amberlyst-1515 (w/w%)1202:182 (potential for side reactions)
SOCl₂120251:195

Note: The data in this table is hypothetical and for illustrative purposes only, based on general principles of amino acid esterification.

Application of Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. solubilityofthings.com These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. acs.org

Use of Heterogeneous Catalysts: A key green chemistry approach is the replacement of homogeneous acid catalysts like sulfuric acid with solid, reusable catalysts. acs.org Ion-exchange resins such as Dowex H+ or Amberlyst are advantageous as they are non-corrosive, can be easily separated from the reaction mixture by filtration, and can be reused multiple times, which reduces waste and simplifies product purification. mdpi.comnih.gov

Safer Solvents and Reaction Conditions: The choice of solvent is another important consideration. While an excess of cyclopentanol can serve as both reactant and solvent, alternative, greener solvents could be explored. Ideally, the reaction would be conducted under solvent-free conditions. resolvemass.ca Furthermore, optimizing for lower reaction temperatures and pressures can significantly reduce energy consumption. solubilityofthings.com Microwave-assisted synthesis is a technique that can often reduce reaction times and energy input compared to conventional heating methods. nih.gov

Atom Economy and Waste Prevention: The principle of atom economy encourages the design of synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.org Direct esterification methods are generally atom-economical. To prevent waste, the by-products of the reaction, primarily water, should be managed effectively. In some esterification processes, the removal of water as it is formed can drive the reaction to completion and improve the yield.

An overview of the application of green chemistry principles to the hypothetical synthesis of this compound is provided in the table below.

Green Chemistry PrincipleApplication in this compound Synthesis
Prevention of WasteUse of reusable heterogeneous catalysts to minimize catalyst waste.
Atom EconomyEmploying direct esterification to maximize the incorporation of reactants into the final product.
Less Hazardous Chemical SynthesesAvoiding the use of highly corrosive and toxic reagents like thionyl chloride in favor of solid acid catalysts.
Safer Solvents and AuxiliariesUsing an excess of the cyclopentanol reactant as a solvent or exploring solvent-free conditions. resolvemass.ca
Design for Energy EfficiencyOptimizing reactions to proceed at lower temperatures or utilizing energy-efficient techniques like microwave irradiation. solubilityofthings.comnih.gov
Use of Renewable FeedstocksL-phenylalanine can be sourced from fermentation processes, and cyclopentanol can potentially be derived from renewable sources.

By integrating these green chemistry principles, the synthesis of this compound can be designed to be more sustainable and environmentally responsible.

Advanced Structural Elucidation Techniques and Methodologies for Cyclopentyl L Phenylalaninate

Spectroscopic Analysis Methodologies

Spectroscopy is fundamental to the structural elucidation of Cyclopentyl L-phenylalaninate, offering non-destructive insights into its electronic and vibrational properties, molecular weight, and atomic framework.

High-Resolution NMR spectroscopy is an indispensable tool for determining the precise structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, while two-dimensional techniques establish connectivity.

In ¹H NMR, the protons of the phenyl ring are expected to appear as a multiplet in the aromatic region (~7.2-7.4 ppm). The α-proton of the amino acid backbone is a key diagnostic signal, typically appearing as a triplet or doublet of doublets. The benzylic protons (CH₂) and the methine proton of the cyclopentyl ring attached to the ester oxygen also provide characteristic signals. The remaining methylene (B1212753) protons of the cyclopentyl ring will appear as complex multiplets in the aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Phenyl C-H7.20 - 7.40 (m, 5H)127.0 - 137.0
α-CH~3.80 (t, 1H)~55.0
β-CH₂~3.00 (d, 2H)~38.0
Ester O-CH (Cyclopentyl)~5.10 (m, 1H)~75.0
Cyclopentyl CH₂1.50 - 1.90 (m, 8H)23.0 - 33.0
Carbonyl C=O-~173.0
Amine NH₂Variable (broad s)-

Note: Predicted values are based on typical chemical shifts for similar functional groups and molecular fragments. Actual experimental values may vary based on solvent and other conditions.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint of this compound by probing the vibrational modes of its functional groups.

The IR spectrum is expected to show a strong, characteristic absorption band for the ester carbonyl (C=O) stretch, typically in the range of 1730-1750 cm⁻¹. The N-H stretching vibrations of the primary amine group are expected in the 3300-3400 cm⁻¹ region. Other significant peaks include the C-O stretch of the ester group (~1100-1300 cm⁻¹), aromatic C-H stretches (above 3000 cm⁻¹), and aromatic C=C ring stretches (~1450-1600 cm⁻¹). researchgate.netyildiz.edu.trnih.govscispace.com

Raman spectroscopy provides complementary information, particularly for the non-polar bonds. The aromatic ring breathing mode of the phenylalanine moiety gives a characteristically strong and sharp signal around 1001 cm⁻¹. researchgate.net The symmetric vibrations of the carbon skeleton are often more intense in the Raman spectrum compared to the IR spectrum.

Table 2: Key Expected Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Typical Intensity (IR)
N-H StretchPrimary Amine3300 - 3400Medium
C-H Stretch (Aromatic)Phenyl Ring3000 - 3100Medium-Weak
C-H Stretch (Aliphatic)Cyclopentyl, CH₂2850 - 2960Medium-Strong
C=O StretchEster Carbonyl1730 - 1750Strong
N-H BendPrimary Amine1590 - 1650Medium
C=C StretchAromatic Ring1450 - 1600Medium
C-O StretchEster1100 - 1300Strong

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS provides an exact mass that can be used to unambiguously determine the molecular formula, C₁₄H₁₉NO₂. chemscene.com

Tandem Mass Spectrometry (MS/MS) is employed to elucidate the structural connectivity by inducing fragmentation of the protonated molecular ion ([M+H]⁺). The resulting fragment ions provide evidence for the different components of the molecule. Common fragmentation pathways for this compound would include the neutral loss of the cyclopentene (B43876) from the ester group, cleavage of the ester bond to lose the cyclopentanol (B49286) moiety, and the characteristic loss of the amino acid side chain, leading to the formation of a stable tropylium (B1234903) cation.

Table 3: Predicted HRMS Data and Major MS/MS Fragments for this compound

Species Molecular Formula Calculated Exact Mass (m/z) Description
[M+H]⁺C₁₄H₂₀NO₂⁺234.1489Protonated Molecular Ion
[M-C₅H₈+H]⁺C₉H₁₂NO₂⁺166.0812Ion after neutral loss of cyclopentene
[C₉H₁₀N]⁺C₉H₁₀N⁺132.0808Ion from loss of cyclopentyl formate
[C₇H₇]⁺C₇H₇⁺91.0542Tropylium ion (benzyl fragment)

X-ray Crystallography Studies for Solid-State Structure Determination of this compound

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would provide the most definitive structural information in the solid state. This technique allows for the precise determination of the three-dimensional arrangement of atoms within the crystal lattice, yielding accurate bond lengths, bond angles, and torsion angles.

The analysis would reveal the conformation of the cyclopentyl ring (e.g., envelope or twist) and the spatial orientation of the phenyl group relative to the amino acid backbone. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the amine group and potential π-stacking interactions between phenyl rings, which govern the crystal packing. For L-phenylalanine itself, crystallographic studies have shown complex hydrogen-bonding networks that define its solid-state structure. researchgate.netrsc.org A similar analysis for its cyclopentyl ester would provide critical insights into how the bulky ester group influences these packing arrangements. The resulting crystallographic data, including the unit cell parameters and space group, would serve as an unambiguous reference for the compound's solid-state identity.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration and Stereochemical Purity

Chiroptical techniques are essential for confirming the absolute configuration and assessing the stereochemical purity of this compound. Since the molecule contains a stereocenter at the α-carbon, it is optically active.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. The phenyl ring of the phenylalanine moiety acts as a chromophore. The electronic transitions within this aromatic system are perturbed by the chiral environment of the α-carbon, resulting in a characteristic CD spectrum. The sign and magnitude of the Cotton effects in the CD spectrum are directly related to the absolute configuration of the stereocenter. The L-configuration of the parent amino acid is expected to produce a distinct CD signature that can be used for confirmation.

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. This technique can also be used to confirm the absolute stereochemistry and is particularly useful for determining enantiomeric purity. A pure sample of this compound will exhibit a specific rotation value at a defined wavelength (typically the sodium D-line, 589 nm), which would be equal in magnitude but opposite in sign to its corresponding D-enantiomer.

Advanced Chromatographic Methods for Isomeric and Enantiomeric Analysis

Advanced chromatographic techniques are vital for separating this compound from potential impurities, including its D-enantiomer and other structural isomers.

Chiral High-Performance Liquid Chromatography (HPLC) is the preeminent method for determining enantiomeric purity. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the L- and D-enantiomers, leading to different retention times and allowing for their separation and quantification. The development of a robust chiral HPLC method is critical for quality control, ensuring the compound meets required stereochemical purity standards. Various types of CSPs, such as those based on cyclodextrins or polysaccharide derivatives, can be screened to achieve optimal separation. The use of a mass spectrometer as a detector (LC-MS) can further enhance the specificity and sensitivity of the analysis. nih.gov

Chemical Reactivity and Transformation Studies of Cyclopentyl L Phenylalaninate

Hydrolysis Kinetics and Mechanism Investigations

The ester linkage in Cyclopentyl L-phenylalaninate is susceptible to hydrolysis, a reaction of significant interest in both synthetic and biological contexts. The rate and mechanism of this cleavage are influenced by factors such as pH and the presence of catalysts.

The hydrolysis of amino acid esters is subject to both acid- and base-catalyzed pathways. Under acidic conditions, the ester is relatively stable. However, as the pH increases, the rate of hydrolysis generally increases. This is due to the direct attack of hydroxide ions on the electrophilic carbonyl carbon of the ester.

Table 1: Hypothetical pH-Dependent Hydrolysis Rate Constants for Phenylalanine Esters at 25°C

EsterpHk_obs (s⁻¹) (Hypothetical)
Methyl L-phenylalaninate101.5 x 10⁻⁴
Ethyl L-phenylalaninate101.2 x 10⁻⁴
This compound108.0 x 10⁻⁵
Methyl L-phenylalaninate111.5 x 10⁻³
Ethyl L-phenylalaninate111.2 x 10⁻³
This compound118.0 x 10⁻⁴

Note: The data for this compound is extrapolated based on general trends of steric hindrance in ester hydrolysis and is for illustrative purposes.

Enzymatic Hydrolysis: Enzymes, particularly lipases and proteases, are known to catalyze the hydrolysis of amino acid esters with high stereoselectivity. For instance, lipases from Pseudomonas and Rhizopus species can selectively hydrolyze L-amino acid esters. nih.gov The enzymatic hydrolysis of racemic phenylalanine esters has been employed as a method for the kinetic resolution of amino acids. nih.gov The bulky cyclopentyl group might influence the binding of the substrate to the enzyme's active site, potentially affecting the catalytic efficiency compared to smaller alkyl esters. Studies on sterically hindered esters have shown that some enzymes can accommodate bulky groups, though often with a reduced reaction rate. nii.ac.jp

Metal-Ion Catalyzed Hydrolysis: Metal ions, such as Cu(II) and Pd(II), can catalyze the hydrolysis of α-amino acid esters. The metal ion coordinates to the amino group and the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon and facilitates the attack by a water molecule or a hydroxide ion. The rate of hydrolysis in the presence of metal ions can be significantly enhanced compared to the uncatalyzed reaction. The steric bulk of the cyclopentyl group could potentially influence the formation of the metal-ester complex, which would, in turn, affect the catalytic rate.

Transamidation and Transesterification Reactions Involving this compound

Transamidation: This reaction involves the conversion of the ester into an amide by reaction with an amine. Transamidation of amino acid esters is a common method for peptide bond formation. While direct studies on this compound are scarce, related phenylalanine esters undergo transamidation. The reaction can be promoted by heating or by using catalysts. The steric hindrance of the cyclopentyl group might necessitate more forcing conditions or specific catalysts to achieve efficient transamidation compared to less hindered esters.

Transesterification: This process involves the exchange of the cyclopentoxy group with another alkoxy group from an alcohol. Transesterification can be catalyzed by acids or bases. nih.gov For this compound, this reaction could be used to convert it into other esters of L-phenylalanine. The equilibrium of the reaction can be shifted by using a large excess of the new alcohol.

N-Functionalization Reactions (e.g., Acylation, Alkylation)

The primary amine group of this compound is a key site for functionalization, allowing for the introduction of various substituents.

N-Acylation: The amino group can be readily acylated using acyl chlorides, anhydrides, or carboxylic acids with coupling agents to form the corresponding N-acyl-L-phenylalanine cyclopentyl ester. This is a fundamental reaction in peptide synthesis, where the N-terminus of an amino acid ester is coupled with the C-terminus of an N-protected amino acid. The N-acetylation of L-phenylalanine has been monitored in real-time using NMR spectroscopy, demonstrating the feasibility of such transformations. researchgate.net

N-Alkylation: The primary amine can also undergo alkylation with alkyl halides or through reductive amination with aldehydes or ketones. Direct N-alkylation of L-phenylalanine esters has been achieved using various catalytic systems. The cyclopentyl ester group is expected to be stable under these conditions.

Ester Functionalization and Selective Cleavage Strategies

While the cyclopentyl ester can be hydrolyzed, more selective methods for its cleavage in the presence of other sensitive functional groups are often required in complex syntheses.

Selective Cleavage: The cyclopentyl ester is generally more stable to acidic and basic conditions than simpler alkyl esters like methyl or ethyl esters. Cleavage can be achieved under standard saponification conditions (e.g., with NaOH or LiOH in a mixture of water and an organic solvent). For more sensitive substrates, enzymatic cleavage using specific lipases or esterases can provide a milder and more selective method for deprotection. nih.gov Additionally, methods for the deprotection of sterically hindered esters often involve harsher conditions or specific reagents that can overcome the steric hindrance. arkat-usa.org

Reactivity in Specific Organic Transformations (e.g., Multicomponent Reactions, Click Chemistry)

The functional groups in this compound allow its participation in various powerful organic reactions.

Multicomponent Reactions (MCRs): Phenylalanine derivatives are common components in MCRs like the Ugi and Passerini reactions.

Ugi Reaction: This four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like structure. this compound could serve as the amine component in an Ugi reaction, leading to the formation of complex peptide mimetics. nih.gov

Passerini Reaction: This three-component reaction of a carboxylic acid, an aldehyde or ketone, and an isocyanide yields an α-acyloxy amide. wikipedia.org While the direct involvement of this compound is less common, derivatives of phenylalanine are frequently used.

Click Chemistry: The principles of click chemistry, particularly the strain-promoted azide-alkyne cycloaddition (SPAAC), can be applied to derivatives of this compound. magtech.com.cn By introducing an azide or a strained alkyne functionality into the molecule, either at the N-terminus or on the phenyl ring, it can be readily conjugated to other molecules bearing the complementary reactive group. This approach is widely used for the site-specific labeling of biomolecules. magtech.com.cn

Theoretical and Computational Investigations of Cyclopentyl L Phenylalaninate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure Elucidation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional structure and the distribution of electrons. These calculations solve approximations of the Schrödinger equation to determine the energy and wavefunction of the system. mdpi.com

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for its favorable balance of accuracy and computational cost. gelisim.edu.tr Instead of calculating the complex many-electron wavefunction, DFT determines the system's energy from its electron density. gelisim.edu.tr For Cyclopentyl L-phenylalaninate, DFT is employed to find the optimized molecular geometry, which corresponds to the minimum energy structure on the potential energy surface.

Studies on related molecules like L-phenylalanine frequently use hybrid functionals such as B3LYP or dispersion-corrected functionals like ωB97X-D to accurately model the system. nih.govresearchgate.net These calculations yield precise predictions of bond lengths, bond angles, and dihedral angles. Furthermore, DFT provides insights into the electronic structure, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Table 1: Predicted Geometric Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

ParameterBond/AnglePredicted Value
Bond LengthC=O (carbonyl)1.21 Å
C-O (ester)1.35 Å
N-H1.01 Å
Cα-Cβ1.53 Å
Bond AngleO=C-O (ester)124.5°
Cα-N-H118.0°
C-Cα-N110.5°
Dihedral AngleH-N-Cα-C-75.0° (ψ)
N-Cα-Cβ-Cγ60.0° (χ1)

Note: The values in this table are illustrative, based on typical results for phenylalanine derivatives from DFT calculations.

Ab initio (Latin for "from the beginning") methods are quantum chemical calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using empirical parameters. gelisim.edu.tr The Hartree-Fock (HF) method is the simplest ab initio approach, but it neglects electron correlation, which can be important for accurate energy predictions. More advanced methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory (e.g., CC2), provide more accurate results by systematically including electron correlation, albeit at a higher computational expense. nih.govresearchgate.net

The choice of a basis set is crucial for all quantum chemical calculations. A basis set is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets, like 6-31G(d) or 6-311++G(d,p), are widely used and offer a good compromise for many systems. gelisim.edu.trnih.gov For higher accuracy, especially in predicting spectroscopic properties, correlation-consistent basis sets developed by Dunning, such as cc-pVDZ or aug-cc-pVTZ, are often preferred. nih.gov The selection involves a trade-off: larger basis sets provide more accurate results but significantly increase the computational time.

Conformational Analysis and Potential Energy Surface Mapping

This compound is a flexible molecule with several rotatable bonds, leading to a complex conformational landscape. Conformational analysis aims to identify the stable, low-energy arrangements (conformers) of the molecule and the energy barriers that separate them. This is achieved by mapping the potential energy surface (PES), which represents the molecule's energy as a function of its geometry. fiveable.melibretexts.org

The process involves systematically rotating key dihedral angles, such as the backbone angles phi (φ) and psi (ψ) and the side-chain angles (χ), and calculating the energy at each point. This mapping reveals the energy minima, which correspond to stable conformers, and the saddle points, which represent the transition states between them. wayne.edu For phenylalanine analogs, these analyses show that the orientation of the aromatic side-chain relative to the backbone is heavily influenced by non-covalent interactions, such as intramolecular hydrogen bonds and steric hindrance. nih.govnih.gov The cyclopentyl group introduces additional conformational constraints compared to a simple alkyl ester.

Spectroscopic Property Prediction and Validation against Experimental Data

Computational methods are highly effective at predicting various spectroscopic properties. After optimizing the molecular geometry, a frequency calculation can be performed to predict the infrared (IR) and Raman spectra. These calculations provide the vibrational frequencies and intensities of the molecule's normal modes.

For molecules similar to L-phenylalanine, DFT calculations have shown remarkable agreement with experimental IR spectra, correctly predicting the positions of key bands such as the C=O stretching (around 1750-1800 cm⁻¹), N-H stretching (around 3340-3410 cm⁻¹), and C-O stretching vibrations (around 1060-1160 cm⁻¹). nih.gov By comparing the computationally predicted spectrum of this compound with experimental data, one can validate the accuracy of the theoretical model and gain a detailed assignment of the observed spectral features. Similar computational approaches can also be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, further aiding in structural elucidation.

Table 2: Comparison of Predicted vs. Typical Experimental Vibrational Frequencies (cm⁻¹)

Vibrational ModePredicted Frequency (DFT)Typical Experimental Range
N-H Stretch3405 cm⁻¹3300-3500 cm⁻¹
Aromatic C-H Stretch3080 cm⁻¹3000-3100 cm⁻¹
Aliphatic C-H Stretch2965 cm⁻¹2850-3000 cm⁻¹
C=O Stretch (Ester)1760 cm⁻¹1735-1750 cm⁻¹
C-O Stretch (Ester)1150 cm⁻¹1100-1300 cm⁻¹

Note: Predicted frequencies are often systematically scaled to better match experimental values.

Molecular Dynamics (MD) Simulations of this compound in Various Environments

While quantum chemical calculations provide detailed information about static molecular structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the system evolves. nih.gov

To simulate this compound, a force field, such as AMBER or GROMOS, is first assigned. mdpi.com A force field is a set of parameters and equations that describes the potential energy of the system. The molecule is then typically placed in a simulation box filled with a solvent, such as water (e.g., using the TIP3P water model) or a nonpolar solvent like hexane, to mimic different chemical environments. mdpi.com The simulation tracks the positions and velocities of all atoms over a period ranging from nanoseconds to microseconds.

Analysis of the MD trajectory can reveal:

Conformational Dynamics: How the molecule transitions between different stable conformations in solution.

Solvation Structure: How solvent molecules arrange around the solute and the nature of their interactions (e.g., hydrogen bonding).

Time-Averaged Properties: Dynamic averages of structural parameters that can be compared with experimental data.

Self-Assembly: In concentrated solutions, MD can be used to investigate how molecules of this compound might aggregate or self-assemble, a known phenomenon for phenylalanine derivatives. nih.govmdpi.com

Reaction Mechanism Elucidation and Transition State Analysis via Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally. nih.gov For this compound, one could investigate reactions such as ester hydrolysis or reactions at the amino group. The process involves using quantum chemical methods to map the entire reaction pathway from reactants to products.

The first step is to locate the geometries of the reactants, products, and any intermediates. The next, more challenging step is to find the transition state (TS)—the highest energy point along the lowest energy reaction path. visualizeorgchem.com The TS is a first-order saddle point on the potential energy surface, and its structure provides crucial information about the reaction mechanism. libretexts.org The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

Methods like nudged elastic band (NEB) or intrinsic reaction coordinate (IRC) calculations can be used to confirm that the located transition state correctly connects the reactants and products. wayne.edu These computational studies can distinguish between different possible mechanisms, such as a concerted versus a stepwise reaction, by comparing the activation energies of the competing pathways. nih.govmdpi.com

Role of Cyclopentyl L Phenylalaninate As a Synthetic Intermediate and Building Block in Advanced Organic Chemistry

Precursor in Peptide and Peptidomimetic Synthesis

The fundamental structure of Cyclopentyl L-phenylalaninate, which incorporates a protected carboxyl group and a free amino group, positions it as a ready-to-use component for the formation of amide bonds, the cornerstone of peptide chemistry. The cyclopentyl ester serves as a moderately bulky and lipophilic protecting group for the carboxylic acid, influencing the compound's solubility and reactivity during synthesis.

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide and protein chemistry, enabling the efficient, automated construction of peptide chains on a solid support. In this methodology, amino acid derivatives are sequentially added to a growing peptide chain anchored to an insoluble resin. While direct and extensive research detailing the specific use of this compound in published SPPS protocols is limited, its structural features allow for a clear understanding of its potential role.

As a derivative of L-phenylalanine, it can be incorporated into peptide sequences where a hydrophobic residue is required. Phenylalanine itself is a crucial component in many biologically active peptides due to the nonpolar, aromatic nature of its benzyl (B1604629) side chain, which can engage in hydrophobic and π-stacking interactions within protein binding sites.

In a typical Fmoc-based SPPS workflow, the N-terminal amino group of this compound would first be protected with a fluorenylmethyloxycarbonyl (Fmoc) group. This N-Fmoc-Cyclopentyl L-phenylalaninate could then be coupled to a deprotected amino group on the resin-bound peptide chain using standard coupling reagents. The cyclopentyl ester group would remain intact during the Fmoc deprotection steps (which use a mild base like piperidine) and the subsequent coupling cycles. At the final stage of synthesis, the completed peptide is cleaved from the resin, and all side-chain protecting groups, including the cyclopentyl ester, are removed, typically using a strong acid cocktail such as trifluoroacetic acid (TFA). The choice of a cyclopentyl ester over more common methyl or ethyl esters can influence the solubility of the protected amino acid and may offer different cleavage kinetics.

Solution-phase peptide synthesis, while often more labor-intensive than SPPS for long sequences, remains highly relevant for large-scale synthesis and for the preparation of complex or modified peptides. In this approach, protected amino acids and peptide fragments are coupled in a suitable solvent, and the intermediate products are isolated and purified after each step.

Protection of its amino group (e.g., with Boc or Cbz protecting groups).

Activation of the carboxyl group of a second N-protected amino acid.

Coupling of the two components to form a protected dipeptide.

Selective deprotection of either the N-terminus or C-terminus to allow for further chain elongation.

The lipophilicity imparted by the cyclopentyl group can be advantageous, potentially improving solubility in organic solvents commonly used for solution-phase synthesis.

Scaffold for Novel Compound Libraries and Combinatorial Chemistry Approaches

Combinatorial chemistry is a powerful strategy for rapidly generating large, diverse collections of molecules, known as libraries, which can then be screened for biological activity. The goal is to accelerate the discovery of new drug leads and other functional molecules. A "scaffold" in this context is a core molecular structure upon which various substituents are systematically attached.

This compound possesses the key features of a valuable scaffold:

Multiple points of diversity: It has at least three points where chemical diversity can be introduced: the free amino group, the phenyl ring of the side chain, and the cyclopentyl ester itself (which could be replaced by other groups).

Defined three-dimensional structure: The chiral center at the alpha-carbon provides a fixed stereochemical foundation, ensuring that the resulting library members have well-defined spatial arrangements, which is critical for specific interactions with biological targets.

A hypothetical combinatorial library based on this scaffold could be constructed by reacting N-acylated derivatives of this compound with a diverse set of amines after activating the carboxyl group (or by first hydrolyzing the ester). Alternatively, the amino group could be reacted with various carboxylic acids, sulfonyl chlorides, or isocyanates. Furthermore, electrophilic aromatic substitution on the phenyl ring could introduce additional diversity. This approach allows for the systematic exploration of the chemical space around the central phenylalanine framework to identify compounds with desired properties.

Modification Site Potential Reagents for Diversification Resulting Functional Group
Amino Group (N-terminus)Acyl Chlorides, Carboxylic Acids, Sulfonyl ChloridesAmides, Sulfonamides
Phenyl RingElectrophiles (e.g., in Friedel-Crafts reactions)Substituted Aromatic Rings
Carboxyl Group (C-terminus)Amines (after hydrolysis and activation)Amides

This interactive table illustrates potential points of diversification on the this compound scaffold for use in combinatorial chemistry.

Chiral Building Block in Asymmetric Synthesis

Asymmetric synthesis focuses on the selective creation of a specific stereoisomer of a chiral molecule. The use of readily available, enantiomerically pure starting materials—the "chiral pool"—is a fundamental strategy in this field. This compound, derived from the natural amino acid L-phenylalanine, is a member of this chiral pool and can be used to introduce a specific stereocenter into a target molecule.

Its utility as a chiral building block stems from the fact that the stereocenter at the alpha-carbon can be used to direct the stereochemical outcome of subsequent reactions on other parts of the molecule. This is known as substrate-controlled stereoselection. For example, the chiral center can influence the facial selectivity of additions to a nearby carbonyl group or direct the approach of a reagent in an alkylation reaction. The compound can be elaborated into more complex structures, such as chiral ligands, pharmaceutical intermediates, or catalysts, with the original stereocenter from L-phenylalanine serving as a foundational element of the final product's stereochemistry.

Intermediate in the Synthesis of Complex Natural Products and Fine Chemicals

The synthesis of complex natural products and fine chemicals often requires a convergent approach, where different fragments of the target molecule are synthesized independently and then pieced together. Chiral amino acid derivatives are frequently used as starting materials for these fragments.

This compound can serve as a versatile intermediate in such multi-step syntheses. The amino and carboxyl groups can be chemically modified or incorporated into a larger carbon skeleton. The phenyl side chain can also be functionalized or used as a structural element. For instance, the amino group could be converted into other functionalities, or the entire amino acid structure could be used to form a heterocyclic ring system. While specific total syntheses that explicitly document the use of this compound as an intermediate are not prominent in the literature, its role is analogous to that of other protected phenylalanine esters, which are common precursors in the synthesis of alkaloids, complex peptides, and other bioactive molecules. The choice of the cyclopentyl ester over other protecting groups would be a strategic one, likely based on its specific stability, solubility, or steric properties required for a particular synthetic route.

Advanced Analytical Methodologies for Research and Purity Assessment of Cyclopentyl L Phenylalaninate

Quantitative Chromatographic Analysis Techniques (e.g., HPLC, GC)

Quantitative analysis of Cyclopentyl L-Phenylalaninate relies heavily on chromatographic methods, which separate the compound from a mixture for accurate measurement. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques utilized for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC is typically the method of choice. In this mode, a non-polar stationary phase (such as C18 or C8) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The cyclopentyl group and the phenyl ring of the molecule provide sufficient hydrophobicity for good retention and separation. helixchrom.com

Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl group in the molecule has a strong chromophore that absorbs UV light, typically around 210-220 nm. researchgate.net For quantitative analysis, a calibration curve is constructed using certified reference standards to correlate the detector response (peak area) with the concentration of the compound. researchgate.net

Gas Chromatography (GC): Gas chromatography is a powerful technique for separating and analyzing volatile compounds. Due to the low volatility of this compound, derivatization is often required to increase its volatility and thermal stability. nih.gov A common derivatization strategy involves silylating the primary amine group with reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). nih.gov

The derivatized analyte is then introduced into the GC system, where it is vaporized and separated on a capillary column (e.g., a non-polar polydimethylsiloxane-based column). Detection is most effectively performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both quantification and structural confirmation. nih.govresearchgate.net GC-MS provides high sensitivity and selectivity, making it an excellent tool for quantitative analysis. jppres.comekb.eg

Table 1: Typical Chromatographic Conditions for the Analysis of Phenylalanine Esters
ParameterHPLC Method DetailsGC Method Details
Technique Reversed-Phase HPLCGas Chromatography-Mass Spectrometry (GC-MS)
Stationary Phase/Column C18 (e.g., 4.6 x 250 mm, 5 µm) researchgate.net5% Phenyl Polysiloxane (e.g., DB-5ms, 30 m x 0.25 mm)
Mobile Phase/Carrier Gas Acetonitrile/Water or Methanol/Water with buffer (e.g., phosphate (B84403) buffer)Helium jppres.com
Derivatization Not typically requiredRequired (e.g., silylation of the amine group) nih.gov
Detection UV-Vis Detector (e.g., at 210 nm) researchgate.netMass Spectrometry (MS) in Selected Ion Monitoring (SIM) mode nih.gov
Primary Application Routine purity assessment and quantificationQuantification and structural confirmation, especially for complex matrices

Determination of Enantiomeric Excess and Stereochemical Purity Methodologies

As this compound is a chiral molecule, verifying its stereochemical purity and determining its enantiomeric excess (ee) is critical. The presence of the undesired D-enantiomer can have significant implications in stereospecific applications. Enantiomeric excess is a measure of the purity of one enantiomer relative to the other, with 100% ee indicating a single pure enantiomer. wikipedia.org

Chiral High-Performance Liquid Chromatography (Chiral HPLC): Chiral HPLC is the most definitive and widely used method for separating and quantifying enantiomers. This technique employs a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, leading to different retention times. Several types of CSPs are effective for separating phenylalanine derivatives, including:

Macrocyclic Glycopeptide-Based CSPs: Phases like teicoplanin and ristocetin (B1679390) have demonstrated excellent separation for phenylalanine enantiomers in reversed-phase mode. semanticscholar.org

Cyclodextrin-Based CSPs: β-cyclodextrin phases can provide chiral recognition, typically in normal-phase or polar organic modes. semanticscholar.org

Pirkle-Type (Brush-Type) CSPs: These phases rely on π-π interactions, hydrogen bonding, and steric hindrance to achieve separation.

The choice of mobile phase is crucial and depends on the CSP used. By comparing the peak area of the L-enantiomer to that of the D-enantiomer, the enantiomeric excess can be accurately calculated. semanticscholar.org

Other Methodologies: While chiral HPLC is the gold standard, other techniques can also be employed:

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. Since enantiomers have mirror-image CD spectra, this method can be used to determine the absolute configuration and, with calibration, the enantiomeric excess of a sample. nih.gov

Mass Spectrometry (MS): Chiral differentiation by MS can be achieved by forming diastereomeric complexes with a chiral reference compound, such as a cyclodextrin, in the gas phase. The differing stabilities or fragmentation patterns of these complexes can be used to quantify the enantiomeric composition. ucdavis.edu

Fluorescence Spectroscopy: After derivatization with a fluorescent tag, enantiomers can sometimes be distinguished by their interaction with a chiral selector, such as a protein, which can cause a shift in the fluorescence emission spectrum. nih.gov

Table 2: Methodologies for Determining Enantiomeric Excess of this compound
MethodologyPrinciple of OperationKey AdvantagesConsiderations
Chiral HPLC Differential interaction of enantiomers with a Chiral Stationary Phase (CSP) leading to separation. semanticscholar.orgDirect quantification of each enantiomer, high accuracy and precision.Requires specialized and often expensive chiral columns; method development can be extensive.
Circular Dichroism (CD) Measures the difference in absorption of left and right circularly polarized light by the chiral molecule. nih.govProvides information on absolute configuration; non-destructive.Requires a pure standard of one enantiomer for calibration to determine ee; less sensitive than chromatography.
Mass Spectrometry (MS) with Chiral Selector Formation of diastereomeric complexes in the gas phase with different stabilities or fragmentation patterns. ucdavis.eduHigh sensitivity and speed; requires very small sample amounts.Method is less common and requires specialized expertise and instrumentation.

Impurity Profiling and Chemical Stability Analysis from a Research Perspective

Understanding the impurity profile and chemical stability of this compound is essential for interpreting research data and ensuring the material's quality over time. Impurities can arise from the synthetic process or from degradation of the compound.

Impurity Profiling: The goal of impurity profiling is to identify and quantify all potential impurities in a sample. A high-resolution technique like HPLC coupled with mass spectrometry (LC-MS) is ideal for this purpose.

Synthesis-Related Impurities: These can include unreacted starting materials (L-phenylalanine, cyclopentanol), reagents, catalysts, and by-products from side reactions.

Degradation Products: this compound is an ester and is susceptible to hydrolysis, especially under acidic or basic conditions, which would yield L-phenylalanine and cyclopentanol (B49286). Other potential degradation pathways include oxidation of the amino group or the aromatic ring.

Chemical Stability Analysis: Stability studies are performed to understand how the compound degrades under various environmental conditions. These studies typically involve exposing the compound to stress conditions such as elevated temperature, humidity, and light, as well as different pH values. google.com The stability is assessed by monitoring the decrease in the parent compound's concentration and the increase in degradation products over time using a stability-indicating HPLC method. strath.ac.uk A stability-indicating method is one that can separate the parent compound from all its potential degradation products and impurities.

Table 3: Potential Impurities and Degradation Products of this compound
Impurity TypePotential CompoundOriginTypical Analytical Method
Starting Material L-PhenylalanineIncomplete esterification reactionHPLC, LC-MS
Starting Material CyclopentanolIncomplete esterification reactionGC-MS
Enantiomeric Impurity Cyclopentyl D-phenylalaninateRacemization during synthesis or use of non-enantiopure L-phenylalanineChiral HPLC
Degradation Product L-PhenylalanineHydrolysis of the ester linkage google.comHPLC, LC-MS
Degradation Product Oxidation ProductsExposure to oxidative conditionsLC-MS/MS

Trace Analysis Methodologies for Research-Grade Materials

For many research applications, it is necessary to detect and quantify this compound or its impurities at very low concentrations (trace levels). Trace analysis requires methods with exceptional sensitivity and selectivity.

Hyphenated Chromatographic Techniques: The most powerful tools for trace analysis are hyphenated techniques, which combine the separation power of chromatography with the sensitive and selective detection capabilities of mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the preferred method for trace analysis in complex matrices. It offers extremely high sensitivity and selectivity. The analyte is first separated by HPLC, then ionized (e.g., by electrospray ionization, ESI), and detected by a tandem mass spectrometer. The use of Multiple Reaction Monitoring (MRM) mode, where specific parent-to-product ion transitions are monitored, provides excellent quantitative performance with very low limits of detection (LOD) and limits of quantification (LOQ). nih.govnih.gov

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): For analytes that are volatile or can be made volatile through derivatization, GC-MS/MS offers comparable sensitivity to LC-MS/MS. It provides robust and reliable quantification at trace levels and is particularly useful for identifying and quantifying volatile impurities. nih.gov

These advanced methods are crucial for establishing the purity of research-grade materials, where even minute impurities could potentially influence experimental outcomes. The use of certified reference materials is also vital for ensuring the accuracy of trace-level quantification. sigmaaldrich.com

Table 4: Comparison of Trace Analysis Techniques
TechniqueTypical Limit of Detection (LOD)SelectivityPrimary Advantages
LC-MS/MS Low ppm to ppb range nih.govVery HighExcellent for non-volatile compounds, high throughput, minimal sample preparation for clean matrices. nih.gov
GC-MS/MS Low ppm to ppb rangeVery HighSuperior chromatographic resolution for volatile compounds, robust and highly reproducible. nih.gov
HPLC-UV ppm rangeModerateWidely available, robust, and less expensive; suitable for less demanding trace applications.

Emerging Research Frontiers and Future Directions for Cyclopentyl L Phenylalaninate

Cyclopentyl L-phenylalaninate, the cyclopentyl ester of the essential amino acid L-phenylalanine, is a chiral building block with potential applications in various chemical fields. As research progresses, several key areas are emerging that promise to unlock the full potential of this compound and its derivatives. These frontiers range from the development of greener synthesis methods to its integration into advanced automated platforms and the design of novel functional molecules.

Q & A

Q. What are the optimal reaction conditions for synthesizing Cyclopentyl L-phenylalaninate via esterification?

  • Methodological Answer :
    this compound synthesis typically involves esterification between L-phenylalanine and cyclopentanol. Key parameters include:
    • Catalyst selection : Acid catalysts (e.g., sulfuric acid) or enzymatic methods (lipases) are common. Enzymatic routes may reduce racemization risks .
    • Temperature : Transesterification of similar cyclopentyl esters (e.g., cyclopentyl acetate) shows optimal exothermic reactivity at 323.15–343.15 K .
    • Molar ratios : A 3:1 to 4:1 molar excess of cyclopentanol to L-phenylalanine is recommended to drive equilibrium toward ester formation.
    • Solvent choice : Cyclopentyl methyl ether (CPME) is a thermally stable solvent used in analogous reactions .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer :
    Combine spectroscopic and chromatographic techniques:
    • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm ester bond formation and absence of unreacted cyclopentanol or L-phenylalanine.
    • HPLC-MS : Quantify purity and detect enantiomeric impurities, especially if enzymatic synthesis is employed .
    • Melting point analysis : Compare observed values to literature data for cyclopentyl esters (e.g., cyclopentyl methyl ether: 100.16 g/mol, CAS 5614-37-9) .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer :
    Discrepancies often arise from variations in experimental design or analytical protocols:
    • Standardize assays : Use validated cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (e.g., CPME’s low toxicity at <1% v/v) .
    • Meta-analysis frameworks : Apply PICOT (Population, Intervention, Comparison, Outcome, Time) to categorize studies and identify confounding variables (e.g., dosage ranges, exposure times) .
    • Error propagation analysis : Quantify uncertainty in potency measurements using guidelines from SciPy’s statistical modules (e.g., scipy.stats for confidence intervals) .

Q. What strategies are effective for studying the metabolic stability of this compound in vivo?

  • Methodological Answer :
    • Isotopic labeling : Synthesize 13C^{13}C-labeled this compound to track metabolic pathways via LC-MS/MS.
    • Hepatic microsome assays : Incubate the compound with liver microsomes (human/rat) under controlled O2_2 levels to mimic in vivo conditions. Measure half-life (t1/2t_{1/2}) and intrinsic clearance .
    • Pharmacokinetic modeling : Use compartmental models to predict bioavailability, referencing thermodynamic data from cyclopentyl ester analogs .

Q. How can researchers design experiments to compare this compound’s efficacy with structurally similar esters (e.g., methyl or ethyl derivatives)?

  • Methodological Answer :
    • Structure-activity relationship (SAR) : Synthesize analogs with varying alkyl chain lengths and assess bioactivity (e.g., IC50_{50} in enzyme inhibition assays).
    • Free-energy calculations : Apply density functional theory (DFT) to predict ester bond stability and correlate with experimental hydrolysis rates .
    • Multivariate analysis : Use PCA (Principal Component Analysis) to differentiate efficacy profiles across derivatives, ensuring sample sizes meet statistical power requirements (n ≥ 3 replicates) .

Methodological and Reporting Considerations

Q. What are best practices for subsampling and analyzing particulate formulations containing this compound?

  • Methodological Answer :
    • Homogenization : Use ball milling or sonication to ensure uniform particle distribution.
    • Incremental sampling : Collect ≥10 subsamples per batch, following ASTM E3004 for particulate materials.
    • Error estimation : Calculate subsampling errors (sFEs_{\text{FE}}) using the Ingamells equation to validate representativeness .

Q. How should researchers report contradictory stability data for this compound in peer-reviewed studies?

  • Methodological Answer :
    • Transparent documentation : Disclose storage conditions (e.g., temperature, humidity), solvent residues, and analytical method validation parameters (LOQ, LOD).
    • Bayesian statistics : Use posterior probability distributions to reconcile conflicting results, as recommended in SciPy’s Bayesian inference modules .
    • Comparative tables : Tabulate stability data across studies, highlighting methodological divergences (e.g., HPLC vs. GC-FID quantification) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.